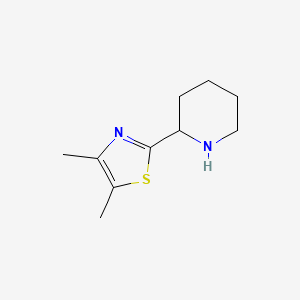

4,5-Dimethyl-2-(piperidin-2-yl)thiazole

Beschreibung

Significance of Thiazole-Piperidine Hybrid Scaffolds in Contemporary Chemical Research

The strategic combination of different heterocyclic rings, known as molecular hybridization, is a powerful tool in drug discovery. nih.gov This approach aims to create novel compounds that may exhibit enhanced biological activity, a broader spectrum of action, or a more desirable pharmacokinetic profile than the individual parent molecules. nih.gov Thiazole-piperidine hybrid scaffolds have emerged as a particularly significant area of research due to the proven therapeutic relevance of both individual moieties.

The fusion of these two scaffolds has led to the development of compounds with notable biological potential. For instance, various piperidinyl thiazole (B1198619) analogues have been synthesized and investigated for their potent fungicidal activity against oomycete pathogens. nih.gov Other research has explored pyridine-thiazole hybrids for their antiproliferative effects against various cancer cell lines. bohrium.com These examples underscore the rationale behind creating thiazole-piperidine hybrids, as they offer a promising avenue for discovering new therapeutic agents by combining the beneficial attributes of each heterocyclic system.

Overview of Heterocyclic Chemistry Pertaining to Thiazole and Piperidine (B6355638) Ring Systems

To appreciate the chemical nature of the 4,5-Dimethyl-2-(piperidin-2-yl)thiazole scaffold, it is essential to understand the fundamental properties of its constituent rings.

Thiazole Ring System: Thiazole is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. globalresearchonline.net Its aromaticity is due to the delocalization of a 6π-electron system, which includes a lone pair of electrons from the sulfur atom. fabad.org.tr This aromatic character confers significant stability to the ring. The proton NMR chemical shifts for thiazole protons typically appear between 7.27 and 8.77 ppm, indicative of a strong diamagnetic ring current. fabad.org.tr The thiazole ring can participate in various chemical reactions, and its reactivity is influenced by the nature and position of substituents.

| Property | Description |

|---|---|

| Molecular Formula | C₃H₃NS |

| Aromaticity | Yes, 6π-electron system |

| Key Reactions | Electrophilic substitution, nucleophilic substitution, metal-catalyzed coupling |

| Biological Relevance | Core structure in vitamin B1 (Thiamine), penicillins, and numerous synthetic drugs |

Piperidine Ring System: Piperidine is a six-membered saturated heterocycle containing one nitrogen atom. researchgate.net Unlike the aromatic thiazole, piperidine is non-aromatic and behaves as a cyclic secondary amine. The nitrogen atom's lone pair of electrons makes piperidine basic. It typically adopts a chair conformation, similar to cyclohexane (B81311), to minimize steric strain. This conformation is crucial as the orientation of substituents (axial vs. equatorial) can profoundly impact the molecule's interaction with biological targets. Piperidine is a widely used building block in organic synthesis, particularly for introducing a basic nitrogenous scaffold into a larger molecule.

| Property | Description |

|---|---|

| Molecular Formula | C₅H₁₁N |

| Aromaticity | No (saturated) |

| Basicity (pKa of conjugate acid) | ~11.22 |

| Conformation | Prefers a chair conformation |

| Biological Relevance | Structural element in many alkaloids (e.g., piperine) and pharmaceuticals |

Rationale for Advanced Academic Investigation of the this compound Compound

The specific structure of this compound suggests a deliberate molecular design intended to explore new chemical space for potential therapeutic applications. The rationale for its investigation can be deconstructed by considering the contribution of each structural feature.

The 2,4,5-Trisubstituted Thiazole Core: The thiazole ring acts as a stable, aromatic core and a versatile pharmacophore. Research has shown that 2,4,5-trisubstituted thiazoles can exhibit significant biological activity, including potent antitubercular effects. fabad.org.tr The direct linkage of the piperidine ring at the C2 position of the thiazole is a common motif in bioactive molecules, often facilitating key interactions with biological targets.

The Piperidin-2-yl Moiety: The inclusion of the piperidine ring introduces a saturated, three-dimensional, and basic component to the otherwise planar thiazole scaffold. This is a key strategy in drug design to move beyond "flat" molecules and better explore the complex topology of biological targets. The nitrogen atom can act as a hydrogen bond acceptor or become protonated at physiological pH, which can be crucial for aqueous solubility and forming ionic interactions with acidic residues in a protein target. The specific connection via the C2 position of the piperidine ring also introduces a chiral center, allowing for the synthesis and investigation of specific stereoisomers, which may exhibit different biological activities and safety profiles.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5-dimethyl-2-piperidin-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c1-7-8(2)13-10(12-7)9-5-3-4-6-11-9/h9,11H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAHVFOYFULUJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2CCCCN2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of the 4,5 Dimethyl 2 Piperidin 2 Yl Thiazole System

Reactivity of the Thiazole (B1198619) Ring in the Substituted Context

The thiazole ring is an aromatic heterocycle characterized by a π-electron system that is influenced by the presence of both a sulfur and a nitrogen atom. This results in a non-uniform electron distribution, rendering certain positions susceptible to specific types of chemical attack. The substitution pattern of the target molecule, with methyl groups at the C-4 and C-5 positions and a piperidin-2-yl group at the C-2 position, further modulates this inherent reactivity.

Electrophilic Aromatic Substitution Patterns on the Thiazole Ring at C-4 and C-5

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. In the case of the thiazole nucleus, the preferred site of electrophilic attack is generally the C-5 position, which is the most electron-rich carbon atom. However, in 4,5-Dimethyl-2-(piperidin-2-yl)thiazole, both the C-4 and C-5 positions are occupied by methyl groups. These alkyl groups are weakly activating and ortho-, para-directing. Given their presence, any potential electrophilic substitution would be directed elsewhere on the molecule or would require harsh reaction conditions to overcome the steric hindrance and electronic deactivation of the ring towards further substitution at these positions.

Research on related thiazole systems indicates that the presence of electron-donating groups can influence the regioselectivity of EAS. While no specific studies on the electrophilic substitution of this compound were identified, theoretical studies on substituted thiazoles can provide insights. The piperidin-2-yl group, being an aminoalkyl substituent, is generally considered electron-donating through an inductive effect, which could potentially influence the electron density of the thiazole ring. However, direct electrophilic attack on the already substituted C-4 and C-5 positions is highly unlikely. Instead, electrophiles would preferentially react with the more nucleophilic nitrogen atom of the piperidine (B6355638) ring.

Nucleophilic Attack at the C-2 Position of the Thiazole Ring

The C-2 position of the thiazole ring is the most electron-deficient carbon and is therefore the primary site for nucleophilic attack. This is a well-established reactivity pattern for thiazole and its derivatives. The presence of the piperidin-2-yl group at this position makes direct nucleophilic substitution at C-2 a more complex consideration.

Influence of the Piperidin-2-yl Substituent on Thiazole Ring Reactivity

The piperidin-2-yl substituent is expected to exert a significant electronic and steric influence on the reactivity of the thiazole ring. Electronically, the nitrogen atom of the piperidine ring can act as an electron-donating group through its inductive effect, thereby increasing the electron density of the thiazole ring to some extent. This could potentially modulate the susceptibility of the ring to both electrophilic and nucleophilic attack, although the effect is likely to be modest.

Sterically, the bulky piperidin-2-yl group can hinder the approach of reactants to the C-2 position and the adjacent nitrogen atom of the thiazole ring. This steric hindrance would be a critical factor in determining the feasibility and rate of reactions at these positions.

Reactivity of the Piperidine Ring in the Substituted Context

The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. Its chemistry is dominated by the lone pair of electrons on the nitrogen, which imparts basic and nucleophilic properties. The substitution at the C-2 position with the 4,5-dimethylthiazole (B1345194) moiety introduces chirality and steric constraints that influence the ring's conformation and reactivity.

Basicity and Protonation Behavior of the Piperidine Nitrogen

The nitrogen atom in the piperidine ring is sp³-hybridized, and its lone pair of electrons is readily available for protonation, making piperidine a relatively strong base (pKa of the conjugate acid is approximately 11.12). The presence of the 4,5-dimethylthiazol-2-yl substituent at the C-2 position is expected to have a minor electronic effect on the basicity of the piperidine nitrogen. The thiazole ring is a π-deficient heteroaromatic system and can exert a weak electron-withdrawing inductive effect, which might slightly decrease the basicity of the piperidine nitrogen compared to unsubstituted piperidine.

Protonation will occur at the piperidine nitrogen, forming a piperidinium (B107235) salt. The equilibrium of this protonation is dependent on the pH of the medium. The pKa value of the conjugate acid of this compound would provide a quantitative measure of its basicity. While specific experimental pKa data for this compound is not available, it can be estimated to be slightly lower than that of piperidine due to the electronic influence of the thiazole substituent.

Table 1: Comparison of Basicity of Piperidine and Related Amines

| Compound | pKa of Conjugate Acid | Basicity |

|---|---|---|

| Piperidine | 11.12 | Strong |

| Pyridine | 5.25 | Weak |

| Aniline | 4.63 | Very Weak |

| This compound | Estimated to be slightly < 11.12 | Relatively Strong |

Note: The pKa value for this compound is an estimation based on chemical principles.

Stereochemical Influence on Piperidine Ring Conformation and Reactivity

The piperidine ring typically adopts a stable chair conformation to minimize steric strain. In this compound, the C-2 position of the piperidine ring is a stereocenter, meaning the compound can exist as a pair of enantiomers. The substituent at this position can adopt either an axial or an equatorial orientation.

The conformational preference of the 4,5-dimethylthiazol-2-yl group (axial vs. equatorial) will be determined by steric interactions. Generally, bulky substituents on a cyclohexane (B81311) or piperidine ring prefer to occupy the equatorial position to minimize 1,3-diaxial interactions. Therefore, it is highly probable that the 4,5-dimethylthiazol-2-yl group will predominantly reside in the equatorial position in the most stable chair conformation of the piperidine ring.

This conformational preference has significant implications for the reactivity of the piperidine ring. The accessibility of the nitrogen lone pair for protonation or reaction with electrophiles can be influenced by the orientation of the C-2 substituent. An equatorial substituent would present less steric hindrance to the approach of reagents to the nitrogen atom compared to an axial one.

Table 2: Common Conformational Features of Substituted Piperidines

| Feature | Description | Implication for this compound |

|---|---|---|

| Ring Conformation | Predominantly a chair conformation. | Minimizes torsional and steric strain. |

| Substituent Position | Substituents can be axial or equatorial. | The bulky 4,5-dimethylthiazol-2-yl group is expected to favor the equatorial position. |

| Nitrogen Inversion | Rapid inversion of the nitrogen atom, interconverting axial and equatorial lone pairs. | This process is fast at room temperature. |

| Stereocenter | The C-2 carbon is a chiral center. | The compound exists as enantiomers. |

Based on a comprehensive review of available scientific literature, detailed experimental and computational data specifically for the chemical compound this compound, pertaining to the requested sections on its chemical reactivity and mechanistic investigations, is not publicly available.

The provided outline requires highly specific information, including:

Functional Group Interconversions on the Piperidine Moiety: Specific reactions modifying the piperidine ring of this particular molecule.

Detailed Reaction Pathway Analysis and Energy Profiles: Computational or experimental data on the energetics of its reactions.

Elucidation of Reaction Mechanisms and Transition States: Detailed mechanistic steps and the structures of transition states for its reactions.

Kinetic Studies and Determination of Rate-Determining Steps: Experimental data on the rates of reactions involving this compound.

While general information exists for the synthesis and reactivity of various thiazole and piperidine derivatives, the search did not yield any studies focusing on the specific mechanistic, kinetic, or detailed reactivity aspects of this compound as stipulated by the outline.

Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the requested structure and content inclusions without access to specialized or unpublished research data on this specific compound.

Spectroscopic and Advanced Structural Characterization of 4,5 Dimethyl 2 Piperidin 2 Yl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR spectral data for 4,5-Dimethyl-2-(piperidin-2-yl)thiazole, including chemical shifts (δ), coupling constants (J), and signal multiplicities, are not reported in the searched scientific literature. For a definitive structural elucidation, such data would be essential to confirm the arrangement of protons and carbons within the molecule's framework, including the substitution pattern on both the thiazole (B1198619) and piperidine (B6355638) rings.

There are no published studies employing 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation) for this compound. sdsu.edu These advanced experiments are crucial for unambiguously assigning proton and carbon signals, establishing connectivity between adjacent atoms, and determining the stereochemistry of the chiral center at the 2-position of the piperidine ring. researchgate.netipb.pt

Mass Spectrometry (MS) Techniques

High-resolution mass spectrometry (HRMS) data, which would provide a precise mass measurement to confirm the elemental composition (C₁₀H₁₆N₂S) of this compound, has not been found in the available literature. lcms.cz This technique is fundamental for verifying the molecular formula of a newly synthesized or isolated compound. mdpi.com

A detailed analysis of the mass spectrometric fragmentation pathway of this compound is not available. Such a study, typically using techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), would be necessary to understand the molecule's stability and to identify characteristic fragment ions that could be used for its identification in complex mixtures.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Specific experimental Infrared (IR) and Raman spectra for this compound are not documented. These vibrational spectroscopy techniques would be used to identify the presence of key functional groups. Expected characteristic bands would include C-H stretching from the methyl and piperidine aliphatic groups, C=N and C=C stretching from the thiazole ring, and N-H stretching from the secondary amine in the piperidine ring. who.intresearchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases reveals a lack of publicly available X-ray crystallography data for this compound. This technique is the definitive method for determining the three-dimensional arrangement of atoms within a crystal and for unambiguously establishing the absolute configuration of chiral centers. However, no studies reporting the single-crystal X-ray diffraction analysis of this specific compound have been found.

Consequently, crucial information regarding its solid-state structure, including bond lengths, bond angles, torsion angles, and intermolecular interactions, remains undetermined. The absence of a crystallographic structure also means that the absolute stereochemistry of the chiral center at the 2-position of the piperidine ring has not been experimentally confirmed by this method.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if applicable)

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD), are powerful tools for assigning the absolute configuration of chiral molecules in solution. These methods measure the differential absorption of left- and right-circularly polarized light. However, a thorough review of the literature indicates that no chiroptical spectroscopic studies have been published for this compound.

As a result, there is no available experimental ECD spectrum or related chiroptical data to support the assignment of the absolute configuration of its stereocenter. Such data, often used in conjunction with quantum chemical calculations, would be invaluable for confirming the stereochemical nature of this chiral compound.

Molecular and Mechanistic Insights for Biological Relevance of the Thiazole Piperidine Scaffold

Principles of Ligand Design Incorporating Thiazole-Piperidine Scaffolds

The design of ligands based on the thiazole-piperidine scaffold leverages the distinct chemical properties of each heterocyclic component to achieve high affinity and selectivity for specific biological targets. The thiazole (B1198619) moiety is often employed as a bioisosteric replacement for other aromatic or heteroaromatic rings, such as the pyrazole (B372694) ring, to optimize binding interactions within a target's active site. jst.go.jp Its structure allows for a variety of substitutions at the C2, C4, and C5 positions, enabling the fine-tuning of electronic properties and the introduction of functional groups that can engage in specific non-covalent interactions like hydrogen bonding or hydrophobic contacts. researchgate.net

The piperidine (B6355638) moiety offers several advantages in ligand design. Its saturated, non-planar structure introduces conformational rigidity, which can pre-organize the ligand into a bioactive conformation, thereby reducing the entropic penalty upon binding. The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or can be protonated at physiological pH, allowing for potent ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's binding pocket. Furthermore, the piperidine ring serves as a versatile linker or an anchor point for attaching additional pharmacophoric groups, enabling the exploration of different regions of a binding site to enhance potency and selectivity. thieme-connect.com The flexibility of the piperazine (B1678402) core, a related six-membered heterocycle, is also a key feature in the design of bioactive compounds. researchgate.net

Scaffold Exploration in Fragment-Based Discovery Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful methodology for identifying novel lead compounds. This approach involves screening libraries of small, low-molecular-weight molecules ("fragments") to identify those that bind weakly but efficiently to a biological target. frontiersin.org The thiazole scaffold has been identified as a "privileged fragment" in several FBDD campaigns, appearing as a hit against multiple, unrelated targets. nih.gov Its enrichment in the active fragments from screenings at major pharmaceutical companies underscores its utility as a versatile starting point for drug discovery. nih.gov

While the thiazole scaffold is a valuable tool, its derivatives, particularly 2-aminothiazoles, are sometimes flagged as "frequent hitters" in high-throughput screens, necessitating careful validation to exclude non-specific or artifactual activity. nih.govnih.gov Despite this, the potential of thiazole-based fragments is significant. Once a thiazole fragment is identified and its binding mode is confirmed, typically through biophysical methods like X-ray crystallography, it can be elaborated or "grown" into a more potent lead compound. frontiersin.orgnih.gov The piperidine moiety can be incorporated during this optimization phase to improve affinity, selectivity, and drug-like properties. This fragment-growing strategy allows for a systematic exploration of the chemical space around the initial hit, facilitating the rational design of potent and selective inhibitors. nih.gov

Mechanistic Elucidation of Enzyme Inhibition by Thiazole-Piperidine Derivatives

Derivatives incorporating the thiazole-piperidine scaffold have demonstrated significant potential as inhibitors of protein tyrosine kinases, a class of enzymes frequently dysregulated in cancer.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. nih.gov Thiazole-based compounds have been developed as potent VEGFR-2 inhibitors. mdpi.comnih.govdovepress.com Mechanistic studies, including kinetic analyses, have shown that certain piperazine-based thiazolidinone derivatives act as uncompetitive inhibitors of VEGFR-2 tyrosine kinase. researchgate.net Molecular modeling suggests these inhibitors bind to the ATP-binding site, with the thiazole ring often forming hydrophobic interactions within the hinge region of the kinase domain. nih.gov The inhibition of VEGFR-2 by these compounds can lead to the suppression of cancer cell proliferation and the induction of apoptosis. researchgate.net

Epidermal Growth Factor Receptor (EGFR): EGFR is another tyrosine kinase that plays a central role in cell proliferation and survival. Overexpression or mutation of EGFR is common in various cancers. nih.gov Thiazole-piperidine and related thiazole-piperazine derivatives have been synthesized as potent EGFR inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range, comparable to the approved drug Erlotinib. nih.gov The mechanism of action for these compounds often involves the induction of apoptosis, a form of programmed cell death. nih.govmdpi.com This is achieved by modulating the expression of key regulatory proteins, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic genes. nih.gov

The table below summarizes the inhibitory activities of selected thiazole derivatives against these tyrosine kinases.

| Compound | Target | IC50 (nM) | Reference |

| Compound 9i | EGFR | 1.2 | nih.gov |

| Erlotinib (Reference) | EGFR | 1.3 | nih.gov |

| Compound 39 | EGFR | 153 | nih.gov |

| Compound 43 | EGFR | 122 | nih.gov |

| Thiazolyl-pyrazoline 6a | EGFR | 24 | mdpi.com |

| Thiazolyl-pyrazoline 6b | EGFR | 5 | mdpi.com |

| Lapatinib (Reference) | EGFR | 7 | mdpi.com |

| Thiazole Derivative 4d | VEGFR-2 | - (Good Activity) | mdpi.com |

| Compound 7b | VEGFR-2 | 40.65 | nih.gov |

| Sorafenib (Reference) | VEGFR-2 | 53.32 | nih.gov |

| Compound 4c | VEGFR-2 | 150 | researchgate.net |

| Sorafenib (Reference) | VEGFR-2 | 59 | researchgate.net |

| Compound 11 | VEGFR-2 | 190 | dovepress.com |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

The versatility of the thiazole-piperidine scaffold allows it to target a range of other enzymes implicated in disease.

Aromatase: This enzyme, a member of the cytochrome P450 superfamily, is responsible for the final step in estrogen biosynthesis. mdpi.com Aromatase inhibitors are a cornerstone of therapy for hormone-receptor-positive breast cancer. nih.gov The inhibitory mechanism of azole-based compounds, including thiazoles, involves the coordination of a nitrogen atom from the heterocyclic ring to the iron atom of the heme group within the aromatase active site. mdpi.comnih.gov This interaction blocks the enzyme's ability to bind its natural androgen substrates, thereby inhibiting estrogen production. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, particularly the transition from the G1 to the S phase. jst.go.jp Its inhibition is a well-established strategy for cancer therapy. nih.gov Co-crystal structures of aminothiazole derivatives bound to CDK2 have provided detailed mechanistic insights. audreyli.com These inhibitors typically form a pair of hydrogen bonds with the backbone amide and carbonyl groups of Leu83 in the kinase hinge region. audreyli.comnih.gov The thiazole ring and its substituents can then occupy adjacent hydrophobic pockets, further stabilizing the complex and leading to potent inhibition. audreyli.com This inhibition ultimately leads to cell cycle arrest and apoptosis. jst.go.jpnih.gov

B-cell lymphoma 2 (Bcl-2): Bcl-2 is a key anti-apoptotic protein that is overexpressed in many cancers, contributing to chemoresistance. primescholars.com Thiazole-based scaffolds have been designed to inhibit the function of Bcl-2 family proteins. researchgate.netprimescholars.com While direct binding is one mechanism, some thiazole derivatives that target upstream signaling molecules like EGFR can also lead to the downregulation of Bcl-2 expression. nih.gov This reduction in Bcl-2 levels shifts the cellular balance towards apoptosis, enhancing the cytotoxic effect on cancer cells. frontiersin.org The interaction of these scaffolds with Bcl-2 often involves hydrophobic and electrostatic interactions within the protein's binding groove. primescholars.com

| Compound Series | Target | IC50 | Reference |

| Thiazole Derivatives 7a,b and 8 | Aromatase | - (Strong Inhibition) | nih.gov |

| Thiazolone/Thiazolthione 4 | CDK2/cyclin A2 | 105.39 nM | nih.gov |

| Thiazolone/Thiazolthione 6 | CDK2/cyclin A2 | 139.27 nM | nih.gov |

| Thiazole Derivatives | Bcl-2 Jurkat Cells | 32-46 µM | primescholars.com |

Structure-Activity Relationship (SAR) Studies for Rational Scaffold Optimization and Target Engagement

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how chemical modifications to a scaffold affect its biological activity. For the thiazole-piperidine scaffold, extensive SAR studies have guided its optimization for various targets.

For kinase inhibitors, modifications at multiple positions have been shown to be critical. In the context of CDK inhibitors, the introduction of an amino group at the C2-position of the thiazole ring significantly increases inhibitory activity against both CDK2 and CDK9. nih.gov For a series of tubulin polymerization inhibitors, the presence of a phenyl group at the C4-position of the thiazole moiety was found to be crucial for potent activity; its removal resulted in a 6-fold decrease in potency. frontiersin.org

Substitutions on the phenyl ring often attached to the thiazole or piperidine core also heavily influence activity. For VEGFR-2 inhibitors, the presence of a fluorine atom at the 3- or 4-position of a phenyl ring resulted in potent anticancer and anti-VEGFR-2 activity. nih.gov In another series targeting HeLa cells, a nitro group on the phenyl ring conferred the most significant bioactivity, while chloro and methoxy (B1213986) substituents also showed promising results. acs.org These studies demonstrate that both the core scaffold and its peripheral substituents must be carefully tuned to achieve optimal target engagement and biological effect.

Analysis of Non-Covalent Molecular Interactions with Biomolecular Targets (e.g., Hydrogen Bonding, π-π Stacking)

The biological activity of thiazole-piperidine derivatives is governed by a network of non-covalent interactions with their target proteins. These interactions, though individually weak, collectively contribute to high-affinity binding.

Hydrogen Bonding: This is one of the most important interactions for directing ligand binding and ensuring specificity. As noted previously, aminothiazole-based CDK2 inhibitors form critical hydrogen bonds with the hinge region residue Leu83. audreyli.comnih.gov The nitrogen atom in the piperidine ring can also serve as a key hydrogen bond acceptor.

Hydrophobic Interactions: These interactions are crucial for affinity, as they involve the favorable association of nonpolar groups away from the aqueous solvent. In CDK2, the thiomethylene moiety of some inhibitors occupies a hydrophobic pocket formed by residues such as Ala31, Val64, Phe80, and Ala144. audreyli.com Similarly, thiazole-based Bcl-2 inhibitors engage with the target protein primarily through hydrophobic interactions. primescholars.com

π-Interactions: The aromatic thiazole ring can participate in various π-interactions. For instance, π-π stacking with aromatic residues like phenylalanine or tyrosine in a binding site can significantly enhance affinity. This type of interaction was noted as important for the inhibition of acetylcholinesterase by certain thiazole derivatives. academie-sciences.fr Additionally, cation-π interactions, where the electron-rich face of the thiazole ring interacts with a positively charged residue like arginine, have been observed in the binding of inhibitors to aromatase. nih.gov These diverse non-covalent interactions underscore the versatility of the thiazole-piperidine scaffold in establishing high-affinity, specific binding to a range of biological targets.

Emerging Research Directions and Future Prospects for 4,5 Dimethyl 2 Piperidin 2 Yl Thiazole Research

Development of Novel and Sustainable Synthetic Methodologies for Hybrid Systems

The future synthesis of 4,5-Dimethyl-2-(piperidin-2-yl)thiazole and its derivatives will likely prioritize efficiency, sustainability, and the ability to generate diverse molecular hybrids. Traditional methods for creating thiazole (B1198619) rings, such as the Hantzsch synthesis involving the reaction of α-haloketones with thioamides, provide a foundational approach. derpharmachemica.com However, emerging research is focused on greener and more innovative strategies.

Future methodologies could involve the use of eco-friendly biocatalysts, such as chitosan (B1678972) hydrogels, which have been shown to be effective for synthesizing other thiazole derivatives under mild conditions with high yields and catalyst reusability. mdpi.com Ultrasonic irradiation is another green technique that could accelerate reaction times and improve efficiency. mdpi.com The development of one-pot, multicomponent reactions will be crucial for creating complex hybrid systems efficiently, minimizing waste and purification steps. mdpi.com These advanced synthetic routes would enable the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Table 1: Potential Sustainable Synthetic Strategies for this compound Analogs

| Methodology | Potential Advantages | Relevant Precursors |

| Biocatalysis | Eco-friendly, mild conditions, high selectivity, reusable catalyst. | Thioamides, α-haloketones, cross-linked chitosan hydrogel. |

| Ultrasonic Irradiation | Reduced reaction times, increased yields, energy efficiency. | Standard Hantzsch reaction components. |

| Flow Chemistry | Precise control over reaction parameters, improved safety, scalability. | Piperidine-2-carbothioamide (B13175292), 3-chloro-2-butanone (B129570). |

| Multicomponent Reactions | High atom economy, reduced waste, rapid library generation. | Piperidine (B6355638) precursors, β-keto esters, sulfur source, ammonia (B1221849) source. |

Advanced Characterization Techniques for Complex Analogue Systems

A thorough understanding of the structural and physicochemical properties of this compound and its more complex future analogues is essential. While standard spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) are fundamental for confirming molecular structure, more advanced techniques will be necessary to elucidate subtle structural details and intermolecular interactions. researchgate.netnih.gov

For instance, two-dimensional NMR techniques (COSY, HSQC, HMBC) will be indispensable for unambiguously assigning protons and carbons in complex hybrid molecules. High-resolution mass spectrometry (HRMS) will be required to confirm elemental compositions with high accuracy. nih.gov To understand the three-dimensional conformation and potential binding modes to biological targets, single-crystal X-ray crystallography will be the gold standard, providing precise information on bond lengths, angles, and stereochemistry. These advanced characterization data are critical for informing rational drug design and understanding SAR.

Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Prediction

Table 2: AI/ML Workflow for Designing Novel this compound Derivatives

| Step | Description | Tools & Techniques |

| 1. Data Curation | Compile a database of known thiazole and piperidine derivatives with their biological activities. | Chemical databases (e.g., ChEMBL, PubChem). |

| 2. Model Training | Develop predictive QSAR models using machine learning algorithms. | Random Forest, Support Vector Machines, Neural Networks. |

| 3. Virtual Screening | Screen a virtual library of novel this compound analogues using the trained model. | High-throughput virtual screening software. |

| 4. De Novo Design | Generate novel molecular structures with desired properties using generative AI models. | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs). |

| 5. Candidate Prioritization | Rank and select the most promising candidates for chemical synthesis and biological testing. | Scoring functions, multi-parameter optimization. |

Exploration of New Mechanistic Pathways for Biological Perturbations

The piperidinyl-thiazole core is a "privileged scaffold" found in compounds targeting a range of biological pathways. researchgate.net For example, certain piperidinyl-thiazole derivatives act as fungicides by inhibiting oxysterol-binding proteins (OSBP), while others function as potent inhibitors of the enzyme Fatty Acid Amide Hydrolase (FAAH). nih.govfrontiersin.org This versatility suggests that this compound could interact with a variety of novel biological targets.

Future research should focus on unbiased screening approaches to identify its mechanism of action. Techniques such as cellular thermal shift assays (CETSA), chemical proteomics, and phenotypic screening against diverse cell lines could reveal unexpected biological activities. Identifying the molecular targets is the first step toward understanding how this compound perturbs biological systems, which could lead to its development for new therapeutic indications. Based on related scaffolds, potential target classes could include enzymes like kinases and hydrolases, G-protein coupled receptors (GPCRs), or ion channels. nih.govnih.gov

Application of Advanced Computational Studies for Predictive Modeling and Design

Alongside AI/ML, advanced computational chemistry methods provide powerful tools for predictive modeling and rational drug design. worldwidejournals.com Molecular docking studies can be used to predict and analyze the binding modes of this compound derivatives within the active site of potential protein targets. mdpi.comdntb.gov.ua

Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, helping to rationalize experimental findings. worldwidejournals.com Furthermore, molecular dynamics (MD) simulations can model the dynamic behavior of the compound and its interaction with a target protein or a biological membrane over time, offering a more realistic view of the binding process and helping to estimate binding free energies. These predictive models are invaluable for understanding SAR at the molecular level and for guiding the iterative process of lead optimization to design analogues with improved potency and selectivity.

Table 3: Application of Computational Methods in Future Research

| Computational Method | Application for this compound | Predicted Outcome |

| Molecular Docking | Predict binding pose and affinity to potential protein targets (e.g., kinases, hydrolases). | Identification of key interacting residues, ranking of potential binders. |

| DFT Calculations | Determine electronic properties, orbital energies (HOMO/LUMO), and reactivity descriptors. | Rationalization of chemical reactivity and spectroscopic data. |

| Molecular Dynamics (MD) | Simulate the dynamic interaction between the compound and its target over time. | Assessment of binding stability, conformational changes, and binding free energy. |

| ADMET Prediction | In silico modeling of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early assessment of drug-likeness and potential liabilities. |

Q & A

Q. What are the established synthetic routes for 4,5-dimethyl-2-(piperidin-2-yl)thiazole, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves cyclocondensation reactions. A general protocol includes reacting thioglycolic acid with precursors like 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in 1,4-dioxane under reflux, with piperidine as a catalyst . Optimization focuses on solvent selection (e.g., 1,4-dioxane for solubility), reaction time (5–12 hours), and purification via recrystallization. Monitoring via thin-layer chromatography (TLC) and spectral characterization (¹H/¹³C NMR, IR) ensures product integrity .

Q. How is the cytotoxicity of this compound evaluated in preclinical studies?

Methodological Answer: Cytotoxicity is assessed using the sulforhodamine B (SRB) assay against human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38). Cells are plated at 1.5 × 10⁵ cells/mL in RPMI-1640 medium with 5% FBS, incubated for 24 hours, and exposed to test compounds (0.1–100 µM) for 48 hours. Viability is quantified spectrophotometrically at 565 nm, with CHS-828 as a reference compound. Normal cell toxicity is a critical exclusion criterion .

Q. Table 1: Example Cytotoxicity Data (IC₅₀, µM)

| Compound | MCF-7 | HEPG-2 | DLD-1 | WI-38 (Normal) |

|---|---|---|---|---|

| Derivative 6a | 2.1 | 1.8 | 3.4 | >100 |

| Derivative 8a | 4.7 | 3.9 | 5.2 | >100 |

| CHS-828 (Ref.) | 0.9 | 0.7 | 1.1 | 12.5 |

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the anticancer activity of this compound derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., chloro, cyano) at the thiazole C2 position enhance potency, likely by improving target binding. For example, pyrano[2,3-d]thiazole derivatives (e.g., 6a) show IC₅₀ values <5 µM against multiple cancer lines, whereas bulkier substituents (e.g., methoxy) reduce activity due to steric hindrance . Computational docking (e.g., AutoDock Vina) identifies hydrogen bonding with kinase active sites as a key mechanism .

Q. Table 2: SAR Trends in Thiazole Derivatives

| Substituent Type | Position | Activity Trend | Example Compound |

|---|---|---|---|

| Chloro | C2 | IC₅₀ ↓ 50% | 9c |

| Methoxy | C4 | IC₅₀ ↑ 2–3 fold | 9d |

| Cyano | C5 | Selective tumor inhibition | 6a |

Q. How can contradictory cytotoxicity data between similar derivatives be resolved?

Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line genetic drift) or compound stability. To address this:

- Replicate assays : Use triplicate measurements across independent experiments.

- Control normalization : Include vehicle (DMSO) controls to exclude solvent artifacts .

- Metabolic stability testing : Assess compound degradation in culture medium via HPLC .

For instance, derivatives like 8a show inconsistent activity in HONE-1 cells due to rapid hydrolysis in acidic medium, which is mitigated by prodrug strategies .

Q. What computational methods are employed to predict the binding mechanism of this compound to biological targets?

Methodological Answer: Molecular docking (e.g., Schrödinger Suite, GOLD) and molecular dynamics (MD) simulations (AMBER/CHARMM) are used. Docking studies of derivative 9c with EGFR kinase (PDB: 1M17) reveal a binding affinity of −9.2 kcal/mol, involving π-π stacking with Phe723 and hydrogen bonds with Thr766 . MD simulations (100 ns) validate stability, with RMSD <2 Å, confirming sustained target engagement .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent side reactions (e.g., hydrolysis of thiazole rings) .

- Cytotoxicity : Use fresh cell passages (<20 passages) to maintain genetic consistency .

- SAR : Combine in silico predictions (e.g., SwissADME for pharmacokinetics) with empirical data to guide derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.